N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide
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Overview
Description
(2S3R)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S3R)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiolane ring to sulfone derivatives.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions on the bromophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromophenyl group is particularly useful for labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S3R)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the thiolane ring can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenyl isopropyl ether
- 3-Bromophenol
- 3-(3-BROMOPHENYL)-3-(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)PROPANOIC ACID
Uniqueness
Compared to similar compounds, (2S3R)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE stands out due to its specific stereochemistry and the presence of both a bromophenyl group and a thiolane ring. These features confer unique reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C17H24BrN3O4S |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
(2S,3R)-N-(3-bromophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylpentanamide |
InChI |
InChI=1S/C17H24BrN3O4S/c1-3-11(2)15(16(22)19-13-6-4-5-12(18)9-13)21-17(23)20-14-7-8-26(24,25)10-14/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3,(H,19,22)(H2,20,21,23)/t11-,14?,15+/m1/s1 |
InChI Key |
LQXZGSKNQPSGNA-QTWGFKIWSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)NC1=CC(=CC=C1)Br)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC(=CC=C1)Br)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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